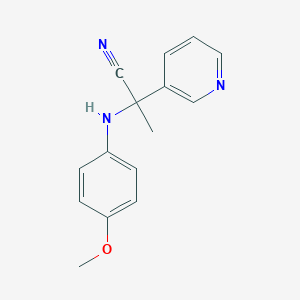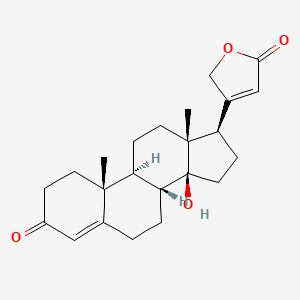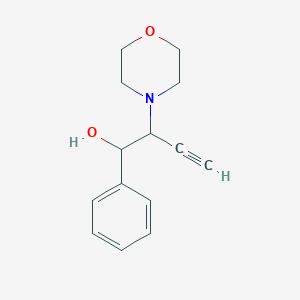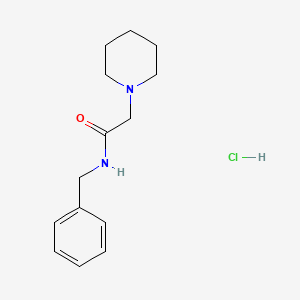
2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile is an organic compound that features both aromatic and nitrile functional groups. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile typically involves the reaction of 4-methoxyaniline with a pyridine derivative under specific conditions. Common synthetic routes may include:
Nucleophilic Substitution: Reacting 4-methoxyaniline with a halogenated pyridine derivative in the presence of a base.
Condensation Reactions: Using condensation reactions to form the nitrile group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce an amine.
Applications De Recherche Scientifique
2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The nitrile group might play a role in binding to active sites, while the aromatic rings could facilitate interactions through π-π stacking or hydrophobic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenylamino)-2-(pyridin-2-yl)propanenitrile: Similar structure but with the pyridine ring in a different position.
2-(4-Methoxyphenylamino)-2-(pyridin-4-yl)propanenitrile: Another positional isomer.
2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)butanenitrile: Similar but with an extended carbon chain.
Uniqueness
The specific positioning of the methoxy and pyridine groups in 2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile may confer unique properties in terms of reactivity and biological activity compared to its isomers.
Propriétés
Formule moléculaire |
C15H15N3O |
|---|---|
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
2-(4-methoxyanilino)-2-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C15H15N3O/c1-15(11-16,12-4-3-9-17-10-12)18-13-5-7-14(19-2)8-6-13/h3-10,18H,1-2H3 |
Clé InChI |
TWQJOAHEAVKIFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)(C1=CN=CC=C1)NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)




![N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide](/img/structure/B13747772.png)

![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)






